Cas no 1072811-91-6 (4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane)

4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework enhances shelf life and handling convenience, while the benzo[b]thiophene moiety facilitates efficient coupling with aryl halides. The tetramethyl substitution on the borolane ring improves solubility in organic solvents, making it suitable for diverse synthetic applications. This compound is particularly valued for its consistent reactivity and compatibility with sensitive functional groups, enabling precise construction of complex heterocyclic systems. It is widely utilized in pharmaceutical and materials science research for the synthesis of advanced intermediates. Proper storage under inert conditions is recommended to maintain stability.
4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane structure
1072811-91-6 structure
Product Name:4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane
CAS No:1072811-91-6
MF:C15H19BO2S
MW:274.186163187027
MDL:MFCD18383080
CID:4817226
PubChem ID:59133196
Update Time:2026-02-27

4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane
    • (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-2-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)-[1,3,2]dioxaborolane
    • 4,4,5,5-tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-[1,3,2]dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
    • EN300-7547428
    • EX-A4603
    • CS-0369281
    • DB-194142
    • DVHBFOOMPZZQBN-UHFFFAOYSA-N
    • MFCD18383080
    • Z2049897861
    • 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene
    • 1072811-91-6
    • starbld0019755
    • SCHEMBL594378
    • MDL: MFCD18383080
    • Inchi: 1S/C15H19BO2S/c1-10-11-8-6-7-9-12(11)19-13(10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3
    • InChI Key: DVHBFOOMPZZQBN-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(C)=C1B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 274.1198812g/mol
  • Monoisotopic Mass: 274.1198812g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7

4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane Pricemore >>

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4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1072811-91-6)4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane
Order Number:A1228488
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:47
Price ($):334
Email:sales@amadischem.com

4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane Related Literature

Additional information on 4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane (CAS No. 1072811-91-6): A Versatile Boron-Based Building Block in Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane (CAS No. 1072811-91-6) is a highly valuable boronic ester compound that has gained significant attention in modern organic chemistry and pharmaceutical research. As a member of the dioxaborolane family, this compound serves as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for carbon-carbon bond formation in medicinal chemistry and materials science.

The molecular structure of 4,4,5,5-tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane features a unique combination of a benzo[b]thiophene moiety and a pinacol boronic ester group. This structural arrangement provides exceptional stability while maintaining good reactivity, making it particularly useful for pharmaceutical applications where controlled reactivity is essential. Recent studies highlight its growing importance in the development of kinase inhibitors and other bioactive molecules, addressing current research trends in targeted cancer therapies.

In the context of current green chemistry initiatives, this boron-containing compound offers several advantages. Its stability under ambient conditions reduces the need for special handling, and its high purity levels (typically >95% by HPLC) make it attractive for high-throughput screening applications. The 3-methyl-benzo[b]thiophene component contributes to enhanced lipophilicity, which is particularly valuable in drug design for improving membrane permeability - a key consideration in modern drug discovery programs.

The synthetic utility of CAS 1072811-91-6 extends beyond pharmaceutical applications. Materials scientists are exploring its potential in creating novel organic electronic materials, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. The benzo[b]thiophene core provides excellent charge transport properties, while the dioxaborolane group enables efficient cross-coupling to construct complex π-conjugated systems - a hot topic in renewable energy research.

Quality control of 4,4,5,5-tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane typically involves rigorous analytical techniques including NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC analysis. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. Storage recommendations generally suggest keeping the material in a cool, dry environment under inert atmosphere to maintain optimal stability over extended periods.

Recent patent literature reveals growing interest in derivatives of 1072811-91-6 for various therapeutic applications. The compound's molecular framework serves as an excellent scaffold for developing modulators of protein-protein interactions - a cutting-edge area in drug discovery. Its compatibility with parallel synthesis techniques makes it particularly valuable for creating diverse compound libraries in fragment-based drug design approaches.

From a commercial perspective, the global market for specialized boronic acid derivatives like 4,4,5,5-tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane has shown steady growth, driven by increasing demand from both pharmaceutical and materials science sectors. Suppliers typically offer this compound in research quantities (100mg to 5g scales) with options for custom synthesis and bulk quantities for industrial applications.

Researchers working with this compound should note its excellent solubility profile in common organic solvents such as THF, dichloromethane, and dimethylformamide, while being practically insoluble in water. This property makes it particularly suitable for various transition metal-catalyzed reactions conducted under anhydrous conditions. The compound's stability toward air and moisture surpasses many other boronic acid derivatives, offering practical advantages in synthetic operations.

In the context of click chemistry applications, CAS 1072811-91-6 has shown promise as a building block for creating more complex molecular architectures. The benzo[b]thiophene moiety can serve as a fluorescent tag or reporter group, while the dioxaborolane functionality enables efficient conjugation - a combination that's valuable in developing molecular probes and diagnostic agents.

Environmental considerations for 4,4,5,5-tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane are generally favorable compared to many other synthetic intermediates. The compound's low volatility and good stability reduce environmental release risks, while modern synthetic approaches aim to minimize heavy metal contaminants from catalyst residues - addressing growing concerns about green chemistry in industrial processes.

Future research directions for this compound likely include exploration of its bioconjugation potential and applications in proteolysis targeting chimeras (PROTACs) - an emerging technology in drug discovery. The unique electronic properties of the benzo[b]thiophene system combined with the versatility of the boronic ester group position this molecule as a valuable tool for addressing current challenges in chemical biology and medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1072811-91-6)4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane
A1228488
Purity:99%
Quantity:1g
Price ($):334
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